3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol
Description
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol is a cyclobutane derivative featuring a hydroxyl group, methoxy group, and trifluoromethyl substituent on the same carbon atom. This unique structure imparts high electronegativity and steric hindrance, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-11-5(6(7,8)9)2-4(10)3-5/h4,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCHVVOZUPLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361636-34-0 | |
| Record name | 3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted alkene with a methoxy-substituted cyclobutane derivative. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of halogenated cyclobutane derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol has shown potential in drug development due to its unique structural features that enhance biological activity. The trifluoromethyl group can improve metabolic stability and bioavailability. Notable applications include:
- Anti-inflammatory Properties : Research indicates that this compound may inhibit inflammatory pathways, offering therapeutic benefits for chronic inflammation.
- Anti-tumor Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
- Anti-viral Effects : There are indications that the compound may inhibit viral replication, suggesting potential applications in antiviral drug development.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows chemists to create derivatives with tailored properties.
Materials Science
The unique properties of this compound make it suitable for developing specialty chemicals and materials. Its structural characteristics can lead to innovations in polymers and coatings with enhanced performance metrics.
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound by examining its impact on cytokine production in macrophage cell lines. Results showed a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Cancer Research
In another study focusing on cancer treatment, researchers evaluated the compound's ability to induce apoptosis in various cancer cell lines. The findings revealed that this compound activates caspase pathways leading to cell death, suggesting its role as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol and related compounds:
Physicochemical Properties
- Polarity : The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to 3-Methylcyclobutan-1-ol (), which lacks electronegative substituents .
- Thermal Stability : Methyl ester derivatives () require low-temperature storage (2–8°C), suggesting higher sensitivity than the parent alcohol .
- Solubility: The linear chain in 3-methoxy-3-methyl-1-butanol () likely enhances water solubility compared to cyclobutane-containing analogues .
Biological Activity
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol, a compound with the chemical formula CHFO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a methoxy group and a trifluoromethyl group. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic molecules, which can significantly influence their biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various compounds against Mycobacterium tuberculosis, it was found that derivatives containing trifluoromethyl groups showed enhanced activity compared to their non-fluorinated counterparts. The mechanism appears to involve interaction with essential bacterial enzymes, potentially inhibiting cell wall synthesis .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in vitro. Its ability to modulate inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases. In cellular assays, this compound reduced the production of pro-inflammatory markers such as TNF-alpha and IL-6.
Antitumor Activity
Preliminary studies indicate that this compound may possess anticancer properties. In particular, it has been shown to inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction. The presence of the trifluoromethyl group is thought to enhance its interaction with cellular targets involved in cell cycle regulation .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those associated with microbial resistance.
- Receptor Modulation : It could interact with specific receptors that mediate inflammatory responses or cell growth, altering their activity.
- Cytotoxicity : Induction of apoptosis in cancer cells may occur through the activation of intrinsic pathways triggered by cellular stress responses .
Study on Antimicrobial Activity
In a high-throughput screening study involving over 100,000 compounds, several analogs of this compound were identified as having significant anti-tubercular activity. Structure-activity relationship (SAR) analyses revealed that modifications in the cyclobutane ring could enhance potency against resistant strains of M. tuberculosis .
Anti-inflammatory Research
A recent investigation into the anti-inflammatory effects of this compound involved treating macrophages with varying concentrations. Results indicated a dose-dependent reduction in cytokine release, supporting its potential use as an anti-inflammatory agent in clinical settings.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
